Synthetic Utility as a Key Intermediate in Haspin Kinase Inhibitor Development
3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine serves as a crucial synthetic intermediate for generating disubstituted imidazo[1,2-b]pyridazine derivatives, which have been identified as potent and selective Haspin kinase inhibitors. The compound's bromine atom at the 3-position allows for further functionalization, enabling the synthesis of lead compounds with IC50 values ranging from 6 to 100 nM against Haspin in vitro [1]. In contrast, the parent imidazo[1,2-b]pyridazine scaffold without the 3-bromo and N-propylamine substitutions lacks this specific reactivity and shows no reported activity against Haspin, highlighting the essential role of these substituents in achieving potent inhibition.
| Evidence Dimension | Haspin Kinase Inhibition (IC50) of derived lead compounds |
|---|---|
| Target Compound Data | IC50 values between 6 and 100 nM for optimized derivatives synthesized from this intermediate [1]. |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-b]pyridazine scaffold: No reported Haspin inhibitory activity. |
| Quantified Difference | The presence of the 3-bromo and N-propylamine substituents enables the synthesis of derivatives with potent Haspin inhibition (IC50 as low as 6 nM), whereas the unsubstituted scaffold is inactive. |
| Conditions | In vitro kinase inhibition assay using recombinant human Haspin kinase [1]. |
Why This Matters
This compound is a validated starting material for synthesizing potent Haspin inhibitors, a target of interest in oncology, providing a clear pathway to generate active leads compared to using an unsubstituted scaffold.
- [1] Elie, J., Feizbakhsh, O., Desban, N., Josselin, B., Baratte, B., Bescond, A., ... & Ruchaud, S. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1853. View Source
